(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-6-[(2S,3S,4S,5R,6R)-5-Hydroxy-4-methoxy-6-methyl-2-prop-2-enoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol (2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-6-[(2S,3S,4S,5R,6R)-5-Hydroxy-4-methoxy-6-methyl-2-prop-2-enoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol
Brand Name: Vulcanchem
CAS No.: 121333-93-5
VCID: VC0051895
InChI: InChI=1S/C26H46O14/c1-9-10-35-25-23(20(32-6)15(27)12(2)36-25)40-26-22(34-8)21(33-7)18(13(3)37-26)39-24-17(29)19(31-5)16(28)14(38-24)11-30-4/h9,12-29H,1,10-11H2,2-8H3/t12-,13-,14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26-/m1/s1
SMILES: CC1C(C(C(C(O1)OCC=C)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)COC)O)OC)O)OC)OC)OC)O
Molecular Formula: C26H46O14
Molecular Weight: 582.6 g/mol

(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-6-[(2S,3S,4S,5R,6R)-5-Hydroxy-4-methoxy-6-methyl-2-prop-2-enoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol

CAS No.: 121333-93-5

Main Products

VCID: VC0051895

Molecular Formula: C26H46O14

Molecular Weight: 582.6 g/mol

(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-6-[(2S,3S,4S,5R,6R)-5-Hydroxy-4-methoxy-6-methyl-2-prop-2-enoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol - 121333-93-5

CAS No. 121333-93-5
Product Name (2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-6-[(2S,3S,4S,5R,6R)-5-Hydroxy-4-methoxy-6-methyl-2-prop-2-enoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol
Molecular Formula C26H46O14
Molecular Weight 582.6 g/mol
IUPAC Name (2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-6-[(2S,3S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyl-2-prop-2-enoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol
Standard InChI InChI=1S/C26H46O14/c1-9-10-35-25-23(20(32-6)15(27)12(2)36-25)40-26-22(34-8)21(33-7)18(13(3)37-26)39-24-17(29)19(31-5)16(28)14(38-24)11-30-4/h9,12-29H,1,10-11H2,2-8H3/t12-,13-,14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26-/m1/s1
Standard InChIKey BJVUBCLPWZCCLN-NNOVPTTRSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCC=C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC)O)OC)O)OC)OC)OC)O
SMILES CC1C(C(C(C(O1)OCC=C)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)COC)O)OC)O)OC)OC)OC)O
Canonical SMILES CC1C(C(C(C(O1)OCC=C)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)COC)O)OC)O)OC)OC)OC)O
Synonyms aGRR
allyl 2-O-(4-O-(3,6-di-O-methyl-beta-glucopyranosyl)-2,3-di-O-methyl-alpha-rhamnopyranosyl)-3-O-methyl-alpha-rhamnopyranoside
allyl-Me-Glup-Me-Rhap-Rhap
PubChem Compound 129425
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator